N-(2-Fluorenyl)-2,2,2-trifluoroacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(9H-fluoren-2-yl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO/c16-15(17,18)14(20)19-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHPBNGAXWJHHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020629 | |
| Record name | N-(2-Fluorenyl)-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
363-17-7 | |
| Record name | N-9H-Fluoren-2-yl-2,2,2-trifluoroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=363-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Fluoren-2-yl-2,2,2-trifluoroacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide,2,2-trifluoro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12283 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Fluorenyl)-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,2,2-Trifluoroacetamido)fluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Fluoren-2-yl-2,2,2-trifluoroacetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/454X3J3CX8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Contextualization Within Fluorene Derived Amides Research
The study of fluorene-derived amides has been a cornerstone of cancer research for decades, with N-2-fluorenylacetamide (2-FAA) being a prototypical and extensively studied carcinogen. The introduction of a trifluoroacetyl group in N-(2-Fluorenyl)-2,2,2-trifluoroacetamide provides a crucial point of comparison, allowing researchers to investigate how modifications to the acetyl group influence the biological activity of the parent molecule.
Research on a closely related compound, N,N′-2,7-fluorenylenebis-2,2,2-trifluoroacetamide (2,7-FAA-F6), offers insights into the effects of trifluoroacetylation. When administered orally to rats, 2,7-FAA-F6 was generally found to be less carcinogenic than its non-fluorinated counterpart, N,N′-2,7-fluorenylenebisacetamide (2,7-FAA), in terms of the number of organs affected, the number of tumors per organ, and the malignancy of the tumors. oup.com However, a notable exception was observed in the mammary gland of females, where 2,7-FAA-F6 was found to be considerably more carcinogenic, resembling the activity of N-2-fluorenylacetamide (2-FAA). oup.com This suggests that the trifluoroacetyl group can modulate the tissue-specific carcinogenic effects of fluorene-derived amides.
The table below summarizes the comparative carcinogenic effects observed in the study of N,N′-2,7-fluorenylenebis-2,2,2-trifluoroacetamide (2,7-FAA-F6) and N,N′-2,7-fluorenylenebisacetamide (2,7-FAA).
| Feature | N,N′-2,7-fluorenylenebis-2,2,2-trifluoroacetamide (2,7-FAA-F6) | N,N′-2,7-fluorenylenebisacetamide (2,7-FAA) |
| General Carcinogenicity | Less carcinogenic | More carcinogenic |
| Mammary Gland Carcinogenicity (Female) | More carcinogenic | Less carcinogenic (compared to 2,7-FAA-F6) |
| Tissue Atrophy | Less potent | More potent |
These findings underscore the importance of the chemical structure of the amide group in determining the carcinogenic profile of fluorene (B118485) derivatives. The substitution of hydrogen atoms with fluorine in the acetyl group alters the electronic properties and metabolic fate of the molecule, thereby influencing its interaction with biological macromolecules and its ultimate carcinogenic potential.
Significance As a Research Probe in Chemical Biology and Toxicology
Approaches to this compound Synthesis
The preparation of this compound primarily relies on the acylation of 2-aminofluorene (B1664046) or its derivatives. This can be achieved through direct acylation procedures or, more commonly, through derivatizations mediated by trifluoroacetic anhydride (B1165640).
Direct Acylation Procedures
Direct acylation involves the reaction of 2-aminofluorene with a suitable trifluoroacetylating agent. While various reagents can be employed, the use of trifluoroacetic acid in a sealed tube reaction provides a viable, albeit potentially harsh, method. A closely related derivative, N-(9-Oxo-2-fluorenyl)trifluoroacetamide, has been synthesized by heating 2-aminofluorenone with trifluoroacetic acid. This approach suggests that a similar direct acylation of 2-aminofluorene could yield the target compound, likely requiring elevated temperatures and pressures to drive the reaction to completion.
A more common and milder approach for direct acylation involves the use of trifluoroacetyl chloride. This gaseous reagent readily reacts with primary amines like 2-aminofluorene, typically in the presence of a non-nucleophilic base to scavenge the liberated hydrogen chloride. The reaction is generally carried out in an inert solvent at or below room temperature.
| Reagent | Conditions | Product |
| Trifluoroacetic Acid | Sealed tube, elevated temperature (e.g., 120-150°C) | This compound |
| Trifluoroacetyl Chloride | Inert solvent, base (e.g., pyridine (B92270), triethylamine) | This compound |
Trifluoroacetic Anhydride-Mediated Derivatizations
Trifluoroacetic anhydride (TFAA) is a highly effective and commonly used reagent for the trifluoroacetylation of amines. chemicalbook.comwikipedia.org Its high reactivity allows for the facile formation of the amide bond with 2-aminofluorene under mild conditions. chemicalbook.com These reactions are typically performed in an inert solvent, and while they can proceed without a catalyst, the addition of a base such as triethylamine (B128534) or pyridine is often employed to accelerate the reaction and neutralize the trifluoroacetic acid byproduct.
The reaction mechanism involves the nucleophilic attack of the amino group of 2-aminofluorene on one of the carbonyl carbons of trifluoroacetic anhydride, followed by the elimination of a trifluoroacetate (B77799) anion. This method is generally high-yielding and proceeds with minimal side products, making it the preferred route for the synthesis of this compound. google.com
| Reagent | Solvent | Catalyst/Base |
| Trifluoroacetic Anhydride | Dichloromethane, Tetrahydrofuran, etc. | Triethylamine, Pyridine |
Synthesis of Substituted Fluorene-Based Trifluoroacetamides
The synthesis of substituted fluorene-based trifluoroacetamides involves a two-step process: the introduction of the desired substituent onto the fluorene (B118485) ring system, followed by the trifluoroacetylation of the amino group. A variety of synthetic methods can be employed to introduce functional groups at different positions on the fluorene nucleus. researchgate.net
For instance, electrophilic aromatic substitution reactions can be used to introduce nitro or halo groups, which can then be further transformed. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, are powerful tools for introducing aryl or vinyl substituents. researchgate.net Alkylation or acylation at the C9 position of the fluorene ring is also a common modification. researchgate.net
Once the substituted 2-aminofluorene derivative is obtained, the trifluoroacetylation can be carried out using the methods described in section 2.1, most commonly with trifluoroacetic anhydride. The nature and position of the substituent on the fluorene ring can influence the reactivity of the amino group, but generally, the trifluoroacetylation proceeds efficiently.
| Substitution Position | Synthetic Method for Substitution | Subsequent Trifluoroacetylation |
| Aromatic Ring (e.g., C7) | Nitration, Halogenation, Suzuki Coupling | Trifluoroacetic Anhydride |
| C9 Position | Alkylation with alkyl halides | Trifluoroacetic Anhydride |
Strategies for Isotopic Labeling in Research Applications
Isotopic labeling of this compound is crucial for its use in metabolic and mechanistic studies, allowing for the tracing of the molecule and its metabolites in biological systems. wikipedia.org The two most common isotopes used for this purpose are the stable isotope deuterium (B1214612) (²H or D) and the radioactive isotope carbon-14 (B1195169) (¹⁴C). acs.orgnih.govopenmedscience.comopenmedscience.com
Deuterium Labeling: Deuterium can be incorporated into the fluorene ring through hydrogen-deuterium exchange reactions. researchgate.net This is often achieved by treating the parent compound or a suitable precursor with a deuterium source, such as deuterated water (D₂O), in the presence of a catalyst. nih.gov For aromatic systems, acid or metal catalysts can facilitate this exchange. Specific positions can be deuterated by using deuterated starting materials in the synthesis. For example, a deuterated 2-aminofluorene could be synthesized and then subjected to trifluoroacetylation to yield the deuterated target molecule. biomedres.us
Carbon-14 Labeling: The introduction of a carbon-14 label typically requires a more involved synthetic approach. nih.govresearchgate.netnih.gov A common strategy is to use a ¹⁴C-labeled precursor in the synthesis of the fluorene ring itself. For example, a key building block containing the ¹⁴C label can be incorporated early in the synthetic sequence. Alternatively, late-stage carbon-14 labeling can be employed, where the isotope is introduced in one of the final synthetic steps. acs.orgnih.gov For this compound, this could involve the use of ¹⁴C-labeled trifluoroacetic anhydride or a precursor to the fluorene ring that is commercially available in a radiolabeled form.
| Isotope | Labeling Strategy | Precursor Example |
| Deuterium (²H) | Hydrogen-Deuterium Exchange | Deuterated water (D₂O) |
| Deuterium (²H) | Synthesis from labeled starting material | Deuterated 2-aminofluorene |
| Carbon-14 (¹⁴C) | Synthesis from labeled precursor | ¹⁴C-labeled benzene (B151609) derivative |
| Carbon-14 (¹⁴C) | Late-stage labeling | [¹⁴C]Trifluoroacetic anhydride |
Mechanistic Investigations of Biotransformation Pathways of N 2 Fluorenyl 2,2,2 Trifluoroacetamide
Enzymatic N-Oxidation Processes
The initial and rate-limiting step in the metabolic activation of many aromatic amides is N-oxidation, a process that introduces a hydroxyl group to the nitrogen atom of the amide linkage. This reaction is primarily catalyzed by a superfamily of heme-containing monooxygenases known as cytochrome P450 enzymes. mdpi.comnih.gov
Cytochrome P450 (CYP) enzymes, particularly those in the CYP1, CYP2, and CYP3 families, are central to the metabolism of a vast array of xenobiotics, including drugs and carcinogens. mdpi.comnih.gov In the context of aromatic amines and amides, CYP1A2 is a key enzyme responsible for catalyzing the N-hydroxylation reaction. doi.org This enzyme is predominantly expressed in the liver, the primary site of xenobiotic metabolism. bohrium.com
The metabolic activation of N-(2-Fluorenyl)-2,2,2-trifluoroacetamide is initiated by CYP-mediated oxidation. The enzyme utilizes molecular oxygen and NADPH to introduce one oxygen atom into the substrate, forming the N-hydroxy metabolite, while the other oxygen atom is reduced to water. mdpi.com The presence of the electron-withdrawing trifluoroacetyl group can influence the rate and extent of this metabolic step compared to its non-fluorinated analog, N-2-fluorenylacetamide.
Table 1: Key Enzymes in the Biotransformation of this compound
| Enzyme Family | Specific Enzyme (Example) | Metabolic Step | Substrate | Product |
|---|---|---|---|---|
| Cytochrome P450 | CYP1A2 | N-Oxidation (N-Hydroxylation) | This compound | N-Hydroxy-N-(2-fluorenyl)-2,2,2-trifluoroacetamide |
| Acetyltransferases | N/A | Deacetylation / Acetyl Transfer | N-Hydroxy-N-(2-fluorenyl)-2,2,2-trifluoroacetamide | N-Acetoxy-N-(2-fluorenyl)-2,2,2-trifluoroacetamide |
The enzymatic action of CYP1A2 on this compound results in the formation of its proximate carcinogenic metabolite, N-hydroxy-N-(2-fluorenyl)-2,2,2-trifluoroacetamide. This N-hydroxy metabolite is more toxic than the parent compound but is generally a stable, transportable form that can undergo further activation in various tissues. The formation of this hydroxylated intermediate is a crucial prerequisite for the subsequent generation of highly reactive electrophilic species. nih.gov
N-Acetylation Mechanisms and Enzyme Catalysis
While the parent compound is an acetamide (B32628), the metabolic pathways can involve deacetylation and subsequent acyl transfer reactions. Studies on the analog N-hydroxy-N-2-fluorenylacetamide (N-OH-2-FAA) have shown that it can be activated via deacylation to N-2-fluorenylhydroxylamine, followed by an acetyl CoA-dependent O-acetylation catalyzed by an acetyltransferase. nih.gov A similar two-step process may apply to the trifluoro-derivative.
Alternatively, a direct N,O-acetyltransfer from the N-hydroxy metabolite can occur, where the acyl group is transferred from the nitrogen to the oxygen of the hydroxylamino group. nih.gov This intramolecular transfer, or an intermolecular transfer catalyzed by cytosolic N,O-acetyltransferases (NATs), generates a highly reactive N-acetoxy ester.
Formation and Stability of Reactive Electrophilic Species
The N-hydroxy metabolite serves as a precursor for the formation of ultimate carcinogens, which are highly unstable, electrophilic esters. These reactive species are formed through conjugation reactions, primarily sulfation and acetylation, at the N-hydroxy position.
The N-hydroxy metabolite can be further activated by cytosolic sulfotransferases (SULTs), which catalyze the transfer of a sulfonate group (SO3-) from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group. This reaction forms an N-O-sulfate ester, also known as an N-sulfonyloxy intermediate. This ester is highly unstable and spontaneously breaks down, yielding a reactive nitrenium ion that can form covalent adducts with cellular nucleophiles like DNA and proteins. nih.gov
Another critical pathway for the formation of a reactive electrophile involves O-acetylation of the N-hydroxy metabolite. nih.gov This reaction is catalyzed by acetyltransferases and results in the formation of an N-O-acetate ester. Similar to the sulfate (B86663) ester, the N-O-acetate ester is an unstable intermediate. It readily undergoes heterolytic cleavage of the N-O bond to generate a resonance-stabilized nitrenium ion, which is a potent electrophile capable of reacting with cellular macromolecules, leading to mutations and initiating carcinogenesis. nih.govnih.gov The activation of N-hydroxy-N-2-fluorenylacetamide to N-acetoxy-2-FAA is a well-documented pathway leading to DNA binding. nih.govnih.gov
Table 2: Metabolites and Reactive Species
| Compound Type | Specific Compound Name | Role in Biotransformation |
|---|---|---|
| Parent Compound | This compound | Initial substrate for metabolism |
| Proximate Carcinogen | N-Hydroxy-N-(2-fluorenyl)-2,2,2-trifluoroacetamide | Stable intermediate metabolite |
| Reactive Intermediate | N-O-Sulfate Ester | Unstable electrophilic species |
| Reactive Intermediate | N-O-Acetate Ester | Unstable electrophilic species |
Arylnitrenium Ion Generation and Reactivity
The generation of an arylnitrenium ion is a critical step in the metabolic activation of many aromatic amines and amides, leading to carcinogenic and mutagenic effects. For this compound, the proposed pathway to the ultimate carcinogenic species, the 2-fluorenylnitrenium ion, involves a series of enzymatic reactions.
The initial step is the hydrolysis of the trifluoroacetamide (B147638) group to yield 2-aminofluorene (B1664046). Subsequently, cytochrome P450-mediated N-oxidation of 2-aminofluorene results in the formation of N-hydroxy-2-aminofluorene. This hydroxylamine (B1172632) can then undergo further activation. One significant pathway for the formation of the arylnitrenium ion is through the O-esterification of the N-hydroxy group, for instance, by sulfotransferases or acetyltransferases, to form a reactive ester. This ester is unstable and can heterolytically cleave at the N-O bond to generate the highly electrophilic 2-fluorenylnitrenium ion.
The 2-fluorenylnitrenium ion is a potent electrophile that can react with nucleophilic sites on cellular macromolecules, most notably DNA. The reactivity of this ion is a key determinant of the genotoxicity of the parent compound. The primary targets for the 2-fluorenylnitrenium ion in DNA are the C8 and N2 positions of guanine (B1146940) bases, forming covalent adducts. These DNA adducts can lead to mutations during DNA replication if not repaired, initiating the process of carcinogenesis. The reactivity of the fluorenylnitrenium ion with DNA is a critical event in the initiation of tumors associated with exposure to 2-aminofluorene and its derivatives.
In Vitro Metabolic Studies and Enzyme Kinetics
In vitro metabolic studies are essential for elucidating the specific enzymes and pathways involved in the biotransformation of a compound. While direct studies on this compound are limited, extensive research on the analogous compound, 2-acetylaminofluorene (B57845) (AAF), provides a strong model for its expected metabolism.
The biotransformation of N-arylacetamides is primarily initiated by two main enzymatic pathways: hydrolysis of the amide bond and oxidation of the aromatic ring or the nitrogen atom. In the case of AAF, deacetylation to form 2-aminofluorene (AF) is a major initial reaction in microsomal preparations from rabbit lung and liver. nih.gov This reaction is catalyzed by microsomal deacetylases. It is highly probable that this compound undergoes a similar initial hydrolysis to yield 2-aminofluorene.
The subsequent metabolism of 2-aminofluorene and the parent N-acyl derivative is largely mediated by cytochrome P450 (CYP) enzymes. researchgate.netnih.gov These enzymes catalyze both ring hydroxylation, which are generally considered detoxification pathways, and N-hydroxylation, which is a key activation step. Studies with AAF have shown that various CYP isoforms are involved in its metabolism, and the expression of these enzymes can be induced by exposure to the compound itself. nih.gov
Enzyme kinetic studies on the metabolism of AAF in rat liver microsomes have revealed the involvement of multiple enzyme systems with different affinities for the substrate. The N-hydroxylation of AAF, a critical activation step, was found to be best described by a single high-affinity enzyme system. In contrast, the various ring hydroxylations (at positions 1, 3, 5, and 7) exhibited more complex, biphasic kinetics, indicating the involvement of both high-affinity, low-capacity and low-affinity, high-capacity enzyme systems. researchgate.net At low substrate concentrations, the metabolic activation pathway via N-hydroxylation is a major route. researchgate.net
| Metabolic Pathway | Enzyme System | Km (µM) | Vmax (pmol/mg/min) |
|---|---|---|---|
| N-hydroxylation | Single Enzyme | 0.033 | 3.63 |
| 7-hydroxylation | High-affinity | 0.051 | 3.5 |
| Low-affinity | 103 | 1351 |
Table 1: Kinetic parameters for the N-hydroxylation and 7-hydroxylation of 2-acetylaminofluorene in rat liver microsomes. Data from a study on AAF metabolism. researchgate.net
These data for AAF suggest that at environmentally relevant, low concentrations, the high-affinity N-hydroxylation pathway, which leads to the formation of the ultimate carcinogen, can be a significant metabolic route. researchgate.net It is plausible that this compound would follow similar metabolic and kinetic profiles, though further direct experimental verification is necessary.
Molecular Mechanisms of Interaction with Biological Macromolecules: Dna Adduct Formation
Covalent Adduct Formation with Deoxyribonucleic Acid (DNA)
The formation of covalent adducts with DNA is a hallmark of the genotoxicity of fluorenylacetamide compounds. While much of the foundational research has been conducted on the closely related compound N-acetyl-2-aminofluorene (AAF), the mechanisms are considered to be highly analogous for N-(2-Fluorenyl)-2,2,2-trifluoroacetamide. The process typically involves metabolic activation to an electrophilic intermediate that can then react with nucleophilic sites on the DNA molecule.
Extensive research on fluorenylacetamide derivatives has demonstrated a pronounced specificity for the C8 position of guanine (B1146940) residues in DNA. This is considered the major site of adduction. For instance, studies on N-acetoxy-2-fluorenylacetamide (N-AcO-2-FAA), an activated form of AAF, have shown that the primary adducts formed are N-(deoxyguanosin-8-yl)-2-FAA and its deacetylated form, N-(deoxyguanosin-8-yl)-2-fluorenamine. nih.gov It is well-established that all guanine residues can be modified by these reactive metabolites. nih.gov The antibody-based detection methods developed for these adducts are specific for these C8-guanine adducts, further highlighting their prevalence. nih.gov
Table 1: Primary DNA Adducts Formed by Fluorenylacetamide Derivatives
| Adduct Name | Abbreviation | Position of Attachment |
| N-(deoxyguanosin-8-yl)-2-(acetylamino)fluorene | dG-C8-AAF | C8 of Guanine |
| N-(deoxyguanosin-8-yl)-2-aminofluorene | dG-C8-AF | C8 of Guanine |
This table is based on data for the analogous compound N-acetyl-2-aminofluorene.
The covalent attachment of a bulky molecule like this compound to a DNA base has significant structural consequences for the DNA double helix. While direct crystallographic or NMR structural data for this compound-DNA adducts are not widely available, the structural changes induced by the analogous dG-C8-AAF adduct have been extensively studied. These studies provide a strong model for understanding the structural perturbations caused by the trifluoro-derivative.
Impact of DNA Adducts on Nucleic Acid Structure and Function
The formation of DNA adducts by compounds like this compound can have profound effects on the structure and function of nucleic acids. These adducts can serve as a form of DNA damage that, if not repaired, can lead to mutations during DNA replication. tera.org
The structural distortions caused by these adducts can interfere with the normal functioning of DNA polymerases. For example, the dG-C8-AAF adduct is a strong block to DNA synthesis in vitro. nih.gov The significant conformational change it induces in the DNA template can prevent the polymerase from correctly reading the base and incorporating the complementary nucleotide. This can lead to stalled replication forks and potentially cell death. The less-distorting dG-C8-AF adduct is more easily bypassed by DNA polymerases, though this bypass can be error-prone, leading to the insertion of an incorrect base and thus a mutation. nih.gov
Research on DNA Repair Mechanisms Perturbed by Adducts
The presence of bulky DNA adducts, such as those formed by this compound, triggers cellular DNA repair mechanisms. The primary pathway for the removal of such adducts in both prokaryotes and eukaryotes is nucleotide excision repair (NER).
In E. coli, the UVRABC nuclease system is responsible for recognizing and excising DNA damage, including adducts from fluorenylacetamide derivatives. nih.gov This enzymatic complex recognizes the helical distortion caused by the adduct and makes incisions on both sides of the lesion, allowing for its removal and subsequent resynthesis of the correct DNA sequence. nih.gov Studies have shown that both dG-C8-AAF and dG-C8-AF adducts are recognized and incised by the UVRABC nuclease in vitro. nih.gov
In mammalian cells, a similar process of NER is in place. The ability of cells to repair these adducts can be measured by techniques such as unscheduled DNA synthesis (UDS), which detects the incorporation of new nucleotides during the repair process. nih.gov Research on cells from rat liver nodules induced by N-2-fluorenylacetamide showed that these cells retained the ability to perform UDS, indicating that their DNA repair mechanisms were still active. nih.gov Furthermore, studies monitoring the persistence of C8-adducts in cultured cells have shown that a significant percentage of these adducts can be removed over a 24-hour period, demonstrating active DNA repair. nih.gov
Table 2: DNA Repair of C8-Guanine Adducts in Cultured Cells
| Cell Type | Adduct Removal (in 24 hours) |
| BALB/c epidermal cells | ~40% |
| Normal human fibroblasts (YDF line) | ~50% |
This data is for adducts of the analogous compound N-acetyl-2-aminofluorene. nih.gov
Computational Approaches and Structure Activity Relationship Sar Studies for N 2 Fluorenyl 2,2,2 Trifluoroacetamide and Analogs
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying key molecular features, QSAR models can predict the activity of new, unsynthesized analogs, thereby streamlining the drug discovery and development process.
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's physicochemical properties. kg.ac.rs For acetamide (B32628) derivatives and related structures, a wide array of descriptors are employed to build robust predictive models. nih.govkg.ac.rs These descriptors fall into several categories, including quantum chemical, 2D, and 3D descriptors. nih.govkg.ac.rs
Quantum chemical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and total energy, are calculated to describe the electronic characteristics of the molecules. nih.govkg.ac.rs Other descriptors can represent a molecule's topology, geometry, and constitutional properties. For instance, in studies of acetamido-N-benzylacetamide derivatives, descriptors like the Wiener index (a topological descriptor) and partial charges on specific atoms have been utilized. kg.ac.rs The selection of relevant descriptors is a critical step, as they are the variables used to construct the mathematical equation that links structure to activity. nih.gov
Table 1: Common Molecular Descriptors in QSAR Studies
| Descriptor Category | Example Descriptors | Information Encoded |
|---|---|---|
| Quantum Chemical | HOMO/LUMO Energy, Ionization Potential, Dipole Moment | Electronic properties, reactivity, polarity. nih.govkg.ac.rs |
| Topological | Wiener Index, Mean Information Index | Molecular branching and connectivity. kg.ac.rs |
| 3D Descriptors | Radial Distribution Function (RDF), WHIM Descriptors | 3D arrangement of atoms, molecular shape. kg.ac.rsresearchgate.net |
| Constitutional | Molecular Weight, Atom Counts | Basic composition of the molecule. |
| Physicochemical | LogP (Octanol/Water Partition Coefficient) | Hydrophobicity and membrane permeability. kg.ac.rs |
To handle the complexity and non-linear nature of structure-activity relationships, advanced computational techniques are often employed. Methodologies such as Gene Expression Programming (GEP), or related techniques like Genetic Function Approximation (GFA), and Multilayer Perceptron (MLP) neural networks are powerful tools for developing sophisticated QSAR models. nih.govresearchgate.net
GFA has been successfully used to create QSAR models for compounds like 2,4-disubstituted 6-fluoroquinolines, which are structurally analogous in their aromatic and functional group complexity. nih.gov This method uses principles of genetics and evolution to develop predictive equations, often resulting in robust and reliable models. nih.gov Similarly, neural network approaches, a form of machine learning, have been applied to model the potential anti-HIV-1 activity of acyclovir (B1169) and ganciclovir (B1264) analogs. researchgate.net These MLP models can identify complex patterns in the data that are not easily captured by traditional linear regression methods, making them suitable for intricate biological systems.
In Silico Prediction of Biological Interactions
Beyond QSAR, in silico methods can directly predict the interactions between a small molecule like N-(2-Fluorenyl)-2,2,2-trifluoroacetamide and biological macromolecules, such as proteins or nucleic acids. These predictions help to identify potential molecular targets and elucidate mechanisms of action.
Molecular docking is a primary technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a receptor's binding site. mdpi.com This method has been used to study how various compounds, including novel pyrazolopyrimidine acetamide derivatives, bind to proteins like the 18kDa Translocator Protein (TSPO). mdpi.com For this compound, docking simulations could be performed against a panel of known receptors to generate hypotheses about its biological targets. Another critical aspect of in silico analysis is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. biotechnologia-journal.org Web-based servers and specialized software can predict characteristics such as solubility, potential for hepatotoxicity or mutagenicity, and whether the compound is likely to be a substrate for key biological transporters. biotechnologia-journal.orgnih.gov
Theoretical Studies on Electronic Structure and Reactivity
Quantum chemical calculations provide a fundamental understanding of a molecule's electronic properties, which ultimately govern its structure, stability, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govcore.ac.uk It is widely applied to calculate a variety of molecular properties, including optimized geometries, reaction energies, and parameters related to spectroscopic analysis. core.ac.ukmdpi.com For acetamide derivatives, DFT has been used to study local reactivity through the calculation of Fukui functions and to analyze intermolecular interactions using Natural Bond Orbital (NBO) charge analysis. nih.gov
DFT calculations can determine key electronic parameters such as ionization potential and electron affinity, which are derived from the HOMO and LUMO energies, respectively. nih.gov These values are crucial for understanding a molecule's ability to donate or accept electrons in chemical reactions. By applying DFT to this compound, researchers can obtain a detailed picture of its charge distribution, electrostatic potential, and the reactivity of different atomic sites within the molecule.
Table 2: Key Properties Calculated by Density Functional Theory (DFT)
| Property | Significance |
|---|---|
| Optimized Molecular Geometry | Predicts the most stable 3D conformation of the molecule. mdpi.com |
| HOMO-LUMO Energies | Relate to the molecule's electronic excitability and chemical reactivity. nih.gov |
| Electron Density Distribution | Reveals the distribution of electrons, indicating nucleophilic and electrophilic sites. core.ac.uk |
| Electrostatic Potential Map | Visualizes charge distribution and predicts sites for intermolecular interactions. |
| Vibrational Frequencies | Predicts the infrared spectrum, aiding in experimental characterization. core.ac.uk |
While DFT is a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is its extension for studying excited electronic states. core.ac.uksissa.it This makes TD-DFT an indispensable tool for predicting and interpreting optical properties, such as UV-visible absorption spectra. arxiv.org The method calculates the excitation energies, which correspond to the absorption of light that promotes an electron from an occupied orbital to an unoccupied one. core.ac.ukarxiv.org
TD-DFT calculations can be used to simulate the absorption spectrum of this compound, identifying the wavelengths of maximum absorption and the nature of the corresponding electronic transitions (e.g., π-π* or n-π*). nih.gov Furthermore, TD-DFT can incorporate solvent effects, allowing for the prediction of solvatochromism—the change in absorption color with solvent polarity. nih.gov This information is valuable for understanding how the molecule's environment affects its electronic behavior and for interpreting experimental spectroscopic data.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetamido-N-benzylacetamide |
| 2,4-disubstituted 6-fluoroquinolines |
| Acyclovir |
| Ganciclovir |
Advanced Analytical Methodologies for Detection and Characterization in Research Settings
Chromatographic Techniques for Metabolite and Adduct Analysis
Chromatography is the cornerstone of separating target analytes from the thousands of other molecules present in a biological sample. For fluorene (B118485) compounds, both high-performance liquid chromatography and thin-layer chromatography are extensively utilized, each offering distinct advantages.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of DNA adducts formed from compounds like 2-AAF. When analyzing DNA from tissues exposed to 2-AAF or its metabolites, HPLC, particularly in a reverse-phase setup, can effectively separate different adducts, such as N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) and N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF). nih.gov
The coupling of HPLC with mass spectrometry provides a robust analytical platform, combining the high-resolution separation of HPLC with the sensitive and specific detection capabilities of MS. This hyphenated technique, LC-MS, allows for the unambiguous identification and quantification of metabolites and adducts based on both their retention time and their mass-to-charge ratio. LC-electrospray ionization (ESI)-MS/MS is particularly valuable for analyzing polar and thermally labile metabolites that are not amenable to gas chromatography.
Thin-Layer Chromatography (TLC) remains a widely used and effective method for the analysis of DNA adducts, especially in the context of the ³²P-postlabelling assay. oup.com This highly sensitive technique allows for the detection of adducts in small DNA samples (1-10 µg). berkeley.edu The general procedure involves:
Enzymatic Digestion: DNA is digested into individual deoxynucleoside 3'-monophosphates.
Adduct Enrichment: Adducts are enriched relative to normal nucleotides, often using methods like butanol extraction or C18 reversed-phase TLC. oup.comnih.gov
³²P-Labelling: The adducts are radiolabeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase.
Chromatographic Separation: The labeled adducts are separated by multi-dimensional TLC on polyethyleneimine (PEI)-cellulose plates. oup.com
The separation is achieved using a sequence of different solvent systems, which allows for the resolution of a complex mixture of adducts. oup.com The separated adducts are then detected and quantified by measuring their radioactivity. oup.comberkeley.edu While TLC provides excellent sensitivity, HPLC offers faster analysis times, typically 30-60 minutes per sample compared to 6-24 hours for TLC. nih.gov
| Development Dimension | Solvent System Composition | Purpose |
| D1 | 1.0 M Sodium Phosphate, pH 6.0 | Initial separation of adducts from excess ATP. |
| D3 | 4.0 M Lithium Formate, 7.0 M Urea, pH 3.5 | Separation of adducts in the third dimension. |
| D4 | 0.8 M Lithium Chloride, 0.5 M Tris, 8.5 M Urea, pH 8.0 | Final separation dimension to resolve complex spots. |
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass spectrometry is an indispensable tool for confirming the identity of metabolites and adducts and for elucidating their chemical structures. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and elemental composition.
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For amine-containing compounds like 2-aminofluorene (B1664046) (the deacetylated metabolite of 2-AAF), derivatization is often necessary for robust analysis, particularly by Gas Chromatography-Mass Spectrometry (GC-MS).
Trifluoroacetylation is a common derivatization strategy. The reaction of 2-aminofluorene with a trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), yields the target compound, N-(2-Fluorenyl)-2,2,2-trifluoroacetamide. This modification imparts several analytical advantages:
Increased Volatility: The trifluoroacetyl derivative is more volatile than the parent amine, making it suitable for GC analysis.
Improved Thermal Stability: The derivative is less prone to degradation at the high temperatures used in GC.
Enhanced Detection: The fluorine atoms provide a unique mass signature and can improve ionization efficiency, leading to greater sensitivity.
Characteristic Fragmentation: The derivative produces a predictable fragmentation pattern in the mass spectrometer, aiding in structural confirmation.
Metabolic profiling involves the comprehensive identification and quantification of metabolites in a biological system. Both GC-MS and LC-MS/MS are primary platforms for these studies.
GC-MS is well-suited for analyzing volatile and thermally stable compounds. After derivatization to their trifluoroacetamide (B147638) forms, fluorene-based amines and their metabolites can be separated by GC and identified by their characteristic retention times and mass spectra. nist.gov The electron ionization (EI) mass spectrum of the parent compound, N-2-Fluorenylacetamide, shows characteristic fragments that can be used for its identification.
| Property | Value |
| Instrument Type | GC-EI-TOF |
| Ionization Mode | Positive |
| Top 5 Peaks (m/z) | 165, 206, 280, 164, 116 |
LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) is the method of choice for a broader range of metabolites, especially those that are polar, non-volatile, or thermally unstable, such as glucuronide or sulfate (B86663) conjugates. nih.gov This technique allows for the direct analysis of aqueous extracts with minimal sample preparation. Tandem MS (MS/MS) provides an additional layer of specificity; a specific metabolite ion (precursor ion) is selected and fragmented to produce a unique set of product ions, creating a structural fingerprint that is highly specific for the analyte of interest. ijpras.com This is critical for distinguishing between isomeric metabolites. nih.gov
Spectroscopic Characterization of Fluorene-Based Compounds
While chromatography and mass spectrometry are powerful for separation and identification, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural elucidation of organic molecules. Techniques like ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for the complete determination of the carbon-hydrogen framework and the precise location of substituents. rsc.org
For N-acetamide derivatives, NMR is particularly useful for studying conformational isomerism. The amide bond in compounds like this compound can exhibit restricted rotation, leading to the existence of distinct E (trans) and Z (cis) rotamers. scielo.br These different conformations can often be observed as separate sets of signals in the NMR spectrum, providing insight into the three-dimensional structure of the molecule in solution. Furthermore, ¹⁹F NMR can be used to directly probe the trifluoromethyl group, confirming its presence and providing additional structural information. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral "fingerprint" of the compound is generated. The spectrum reveals characteristic vibrations of specific chemical bonds.
For this compound, the IR spectrum would be expected to exhibit several key absorption bands corresponding to its distinct structural features. The presence of the amide group is typically confirmed by a strong absorption band for the C=O (carbonyl) stretching vibration, generally appearing in the region of 1630-1695 cm⁻¹. Another key indicator is the N-H stretching vibration of the secondary amide, which would be expected in the 3230-3400 cm⁻¹ range.
The trifluoromethyl (-CF₃) group, a prominent feature of this molecule, gives rise to strong and characteristic absorption bands. The C-F stretching vibrations are typically observed in the region of 1000-1400 cm⁻¹. The aromatic fluorenyl moiety would be identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The specific positions and intensities of these bands provide confirmatory evidence for the compound's functional group composition.
Table 1: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide (N-H) | Stretch | 3230-3400 |
| Aromatic (C-H) | Stretch | >3000 |
| Carbonyl (C=O) | Stretch | 1630-1695 |
| Aromatic (C=C) | Stretch | 1450-1600 |
| Trifluoromethyl (C-F) | Stretch | 1000-1400 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), a detailed map of the carbon-hydrogen framework can be constructed.
In the ¹H NMR spectrum of this compound, distinct signals would correspond to the different types of protons in the molecule. The aromatic protons of the fluorene ring system would appear as a complex pattern of signals in the downfield region, typically between 7.0 and 8.0 ppm. The methylene (B1212753) protons (-CH₂-) of the fluorene ring would likely produce a singlet at approximately 3.9 ppm. The amide proton (N-H) would be expected to appear as a singlet further downfield, its exact position being sensitive to solvent and concentration.
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The carbonyl carbon of the amide group would be expected to resonate at a significantly downfield chemical shift, typically in the range of 150-160 ppm. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons of the fluorene ring would produce a series of signals in the 110-150 ppm region.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
| ¹H | Aromatic (fluorenyl) | 7.0 - 8.0 |
| ¹H | Methylene (-CH₂-) | ~3.9 |
| ¹H | Amide (N-H) | Variable (downfield) |
| ¹³C | Carbonyl (C=O) | 150 - 160 |
| ¹³C | Aromatic (fluorenyl) | 110 - 150 |
| ¹³C | Methylene (-CH₂-) | ~37 |
| ¹³C | Trifluoromethyl (-CF₃) | ~117 (quartet) |
UV-Vis Absorption and Photoluminescent Spectroscopy
Ultraviolet-visible (UV-Vis) absorption spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The resulting spectrum can be used to identify chromophores, which are the parts of a molecule that absorb light.
For this compound, the fluorene ring system constitutes the primary chromophore. The UV-Vis spectrum would be expected to show characteristic absorption bands corresponding to π-π* electronic transitions within this aromatic system. The exact positions of the absorption maxima (λmax) would be influenced by the trifluoroacetamide substituent.
Photoluminescence spectroscopy, which encompasses fluorescence and phosphorescence, measures the light emitted by a substance after it has absorbed light. This technique can provide further information about the electronic structure and excited states of a molecule. While not all molecules are fluorescent, the extended π-system of the fluorene moiety suggests that this compound may exhibit fluorescence. If so, a fluorescence spectrum would show an emission band at a longer wavelength than the absorption bands in the UV-Vis spectrum. The relationship between the absorption and emission spectra, as well as the quantum yield of fluorescence, are important parameters for characterizing the photophysical properties of the compound and can be indicative of its potential applications in areas such as fluorescent probes.
Applications of N 2 Fluorenyl 2,2,2 Trifluoroacetamide As a Research Tool
Model Compound in Studies of Metabolic Activation
The study of N-(2-Fluorenyl)-2,2,2-trifluoroacetamide and its analogs is crucial for understanding the metabolic pathways that convert procarcinogens into their ultimate DNA-reactive forms. The parent compound, 2-AAF, requires metabolic activation to exert its carcinogenic effects, a multi-step process that is a key focus of research. sigmaaldrich.comsemanticscholar.org
Initial activation often involves N-hydroxylation by cytochrome P450 enzymes, particularly CYP1A2, to form N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF). sigmaaldrich.comsemanticscholar.org This proximate carcinogen can be further metabolized by sulfation or O-acetylation to create highly reactive electrophilic esters that readily bind to DNA. semanticscholar.org Research using related compounds has shown that various enzymes and cell types can be involved in these activation pathways. For instance, in vitro studies with N-hydroxy-N-2-fluorenylacetamide (N-OH-2-FAA) have demonstrated that polymorphonuclear leukocytes can oxidize it to N-acetoxy-2-FAA and 2-nitrosofluorene, a process mediated by myeloperoxidase (MPO). nih.gov The involvement of N-acetyltransferase (NAT) is also a known metabolic route. semanticscholar.org By using compounds like this compound, scientists can explore how modifications to the acetyl group influence these enzymatic processes, providing insight into the structure-activity relationships that govern carcinogenic potential.
Probe for Investigating DNA-Carcinogen Interactions
A primary application of this compound and its metabolites is to probe the physical and chemical interactions between carcinogens and DNA. When metabolically activated, these compounds form covalent bonds with DNA bases, creating "DNA adducts" that can lead to mutations if not repaired. tera.org
The most significant adducts formed by the activated metabolites of 2-AAF are at the C8 position of guanine (B1146940), resulting in N-(deoxyguanosin-8-yl)-2-(acetylamino)fluorene (dG-C8-AAF) and its deacetylated form, N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). nih.govnih.gov Radioimmunoassay techniques have been developed to specifically detect and quantify these C8 adducts. nih.gov Studies using these methods have revealed varying levels of adduct formation and differing proportions of acetylated versus deacetylated adducts across various cell types, as detailed in the table below. nih.gov
| Cell Type | Total C-8 Adducts (fmol/µg DNA) | Acetylated Adducts (%) | Deacetylated Adducts (%) |
| Primary Rat Hepatocytes | 100 - 200 | 80% | 20% |
| Other Cultured Cells | 100 - 200 | 3 - 5% | 95 - 97% |
This table summarizes findings from studies on DNA adduct formation in cells exposed to N-acetoxy-2-fluorenylacetamide (N-AcO-2-FAA). nih.gov
Structural studies provide further detail on these interactions. Linear dichroism analysis of DNA modified by N-acetoxy-N-2acetylaminofluorene (AAAF) indicates that the fluorene (B118485) moiety binds to DNA with an average angular orientation of 47 degrees relative to the local helix axis, a conformation that is inconsistent with classical intercalation. nih.gov Research has also shown that activated carcinogens like N-acetoxy-AAF preferentially react with non-B DNA structures, such as those found in supercoiled DNA, suggesting these sites may be mutational hotspots. nih.gov Furthermore, these distinct adducts are recognized and processed by cellular DNA repair machinery, such as the UVRABC nuclease system in E. coli, which incises the DNA backbone on both sides of the adduct to initiate its removal. nih.gov
Reference Standard in Analytical Toxicology Research
In analytical toxicology, the accurate identification and quantification of carcinogens and their metabolites in biological and environmental samples are paramount. This compound serves as a reference standard in these analytical procedures. Its well-defined chemical and physical properties, documented in resources like the NIST Chemistry WebBook, provide a benchmark for analytical methods. nist.govnist.gov
The use of a pure, characterized standard is essential for validating analytical techniques such as gas chromatography (GC) and mass spectrometry (MS). nist.govnist.gov In research contexts, this compound can be used to develop and calibrate assays designed to detect related fluorenylamine compounds in experimental systems. For example, its distinct mass spectrum helps in confirming the identity of the analyte in complex mixtures. nist.govnist.gov Just as the parent compound N-(2-Fluorenyl)acetamide is used as a reference material for its own identification and quantitation, the trifluoro-derivative provides a crucial tool for comparative metabolic and adduct studies. sigmaaldrich.com
| Property | Value |
| Chemical Formula | C₁₅H₁₀F₃NO |
| Molecular Weight | 277.2412 g/mol |
| CAS Registry Number | 363-17-7 |
| IUPAC Name | Acetamide (B32628), N-9H-fluoren-2-yl-2,2,2-trifluoro- |
| Synonyms | 2-(2,2,2-Trifluoroacetamido)fluorene, 2-((Trifluoroacetyl)amino)fluorene |
This table presents key identification properties for this compound. nist.gov
Future Research Directions and Unexplored Avenues for N 2 Fluorenyl 2,2,2 Trifluoroacetamide Studies
Integration of Multi-Omics Data in Toxicological Research
A significant frontier in the toxicological assessment of N-(2-Fluorenyl)-2,2,2-trifluoroacetamide involves the integration of multi-omics data. This systems biology approach moves beyond traditional single-endpoint analyses by combining data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic view of the cellular and organismal response to chemical exposure.
The application of multi-omics can provide a systemic understanding of toxicity pathways. While single-omics techniques, such as transcriptomics, can identify changes in gene expression, they only capture a fraction of the biological cascade initiated by a toxicant. By integrating multiple omics layers, researchers can achieve a more comprehensive understanding of the molecular responses to chemical exposure. This integrated approach can substantially improve confidence in detecting pathway responses to a toxicant by increasing the depth of information and fostering a systemic understanding.
For a compound like this compound, a multi-omics study could involve:
Transcriptomics: To identify genes that are up- or down-regulated following exposure, offering clues about the cellular pathways affected.
Proteomics: To analyze changes in protein expression and post-translational modifications, providing insight into the functional consequences of altered gene expression.
Metabolomics: To measure changes in the levels of endogenous small molecules, revealing disruptions in metabolic pathways.
By integrating these datasets, researchers could construct detailed models of the compound's mechanism of action, identify novel biomarkers of exposure and effect, and better understand the complex interactions that lead to its observed carcinogenic properties. This approach has proven effective in revealing the toxicological mechanisms of other substances and holds significant promise for refining the risk assessment of this compound.
Development of Novel Computational Models for Mechanistic Prediction
Computational toxicology offers a powerful and efficient alternative to traditional animal testing for predicting the adverse effects of chemicals. mdpi.com The development of novel computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, represents a key future direction for studies on this compound.
QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com For aromatic amines, a class to which this compound belongs, various QSAR models have been developed to predict mutagenicity and carcinogenicity. nih.govnih.gov These models utilize molecular descriptors that quantify various aspects of a molecule's structure and properties.
Future research could focus on developing specific QSAR models for fluorene (B118485) derivatives and related aromatic amides. This could involve:
Expanding Databases: Compiling larger, high-quality datasets of related compounds with known toxicological data to train more robust and predictive models.
Advanced Algorithms: Employing sophisticated machine learning algorithms, such as Counter Propagation Artificial Neural Networks (CP ANN) and Support Vector Machines (SVM), to capture complex, non-linear relationships between chemical structure and toxicity. nih.govnih.gov
Mechanistic Descriptors: Incorporating descriptors derived from quantum chemistry calculations that can represent the electronic properties and reactivity of the molecules, providing insights into their mechanism of action, such as DNA adduct formation. acs.org
Validation: Rigorously validating these models according to internationally accepted principles, such as those established by the Organisation for Economic Co-operation and Development (OECD), to ensure their regulatory acceptance. nih.gov
Such predictive models could be used for the preliminary screening and prioritization of related compounds for further experimental testing, thereby accelerating the risk assessment process and reducing reliance on animal studies. researchgate.net
Exploration of Structural Modifications for Modulating Biological Activity
The fact that this compound is used as an intermediate in the synthesis of other biologically active molecules suggests that its core structure is amenable to chemical modification. ontosight.ai A crucial area for future research is the systematic exploration of structural modifications to modulate its biological activity. This involves synthesizing a library of derivatives and evaluating their structure-activity relationships (SARs).
The carcinogenicity of the related compound, 2-Acetylaminofluorene (B57845) (2-AAF), is known to be dependent on its metabolic activation to reactive intermediates that form DNA adducts. wikipedia.org The nature and extent of this activity can be influenced by subtle changes in the molecular structure. For instance, the deacetylated derivative of the major 2-AAF-DNA adduct is more easily bypassed by DNA polymerase, suggesting that the acetyl group plays a significant role in its biological effect. nih.gov
Future synthetic efforts could explore modifications at several key positions on the this compound molecule:
The Fluorenyl Ring: Introducing various substituents (e.g., hydroxyl, methoxy, or nitro groups) at different positions on the fluorene skeleton could alter its electronic properties and metabolic fate. mdpi.comresearchgate.net
The Acetamide (B32628) Nitrogen: Modifying the group attached to the nitrogen could influence its metabolic activation and interaction with biological macromolecules.
By systematically synthesizing and testing these new derivatives, researchers can build a detailed SAR profile. This knowledge would not only deepen the understanding of the mechanisms underlying the activity of this compound but could also guide the rational design of new compounds with either enhanced desired activities or reduced toxicity for various applications.
Q & A
Q. What are the recommended synthetic routes for N-(2-Fluorenyl)-2,2,2-trifluoroacetamide, and how do reaction conditions influence yield and purity?
Synthesis typically involves nucleophilic substitution between 2-aminofluorene and trifluoroacetic anhydride. Key conditions include:
- Solvents : Anhydrous DMF or DMSO to enhance reactivity .
- Catalysts : K₂CO₃ or NaH for efficient deprotonation .
- Temperature : Maintain 0–25°C to suppress side reactions (e.g., diacylation) .
- Purification : Column chromatography (hexane/ethyl acetate gradient) achieves >95% purity, validated by HPLC . Methodological tip: Use 1.2–1.5 equivalents of trifluoroacetic anhydride to balance yield and byproduct formation.
Q. How does the trifluoroacetamide group influence physicochemical properties compared to non-fluorinated analogs?
The trifluoromethyl group increases lipophilicity (logP ~3.5 vs. ~2.1 for N-(2-Fluorenyl)acetamide) and metabolic stability due to reduced enzymatic hydrolysis. Key differences:
Q. What analytical techniques validate purity and structural integrity?
- ¹H/¹⁹F NMR : Confirm regioselectivity (CF₃ singlet at δ -75 ppm in ¹⁹F NMR) .
- HPLC : Reverse-phase C18 column with acetonitrile/water mobile phase (UV detection at 254 nm) .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ peak at m/z 277.26 .
- X-ray Crystallography : Resolves stereochemical ambiguities in derivatives .
Q. What safety protocols are essential given its toxicological profile?
- Handling : Use fume hood, nitrile gloves, and lab coat. Classified as a Group 2B carcinogen (IARC) .
- Storage : Desiccated at -20°C under nitrogen to prevent hydrolysis .
- Disposal : Neutralize spills with 5% NaHCO₃ before hazardous waste disposal .
Advanced Research Questions
Q. How to address contradictions in reported enzymatic inhibition mechanisms?
Initial studies suggest topoisomerase II inhibition , but off-target kinase activity is possible. Use orthogonal assays:
- DNA relaxation assays for topoisomerase activity.
- Kinase profiling panels (e.g., Eurofins KinaseProfiler) .
- CRISPR-Cas9 knockouts to link phenotypes to specific targets .
Q. What strategies resolve in vitro-in vivo bioactivity discrepancies?
- PK-PD Modeling : Identify bioavailability limits (e.g., first-pass metabolism) .
- Formulation : Use cyclodextrin to enhance solubility for intraperitoneal administration.
- LC-MS/MS : Quantify plasma/tissue concentrations and correlate with tumor reduction .
Q. Which computational methods predict crystal packing interactions?
- DFT Calculations (B3LYP/6-311+G**): Optimize molecular geometry .
- Hirshfeld Surface Analysis : Identifies van der Waals interactions (C···F, 24%) and hydrogen bonds .
- Molecular Dynamics : Simulate lattice parameters in explicit solvent (error <2%) .
Q. How does ¹⁹F NMR elucidate metabolic pathways?
- Track metabolites in liver microsomes:
- Trifluoroacetic acid (δ -76 ppm) indicates amide cleavage.
- Glutathione adducts (δ -62 ppm) suggest detox pathways .
- Quantify via ¹⁹F{¹H} NMR with external calibration.
Q. How to study keto-enol tautomerism in derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
